molecular formula C6H12Cl2N2O2Pt B13774697 Dichloro(ethyl 2,4-diaminobutanoate-N,N')platinum CAS No. 75345-76-5

Dichloro(ethyl 2,4-diaminobutanoate-N,N')platinum

Cat. No.: B13774697
CAS No.: 75345-76-5
M. Wt: 410.16 g/mol
InChI Key: XRZOUDRJWSLGMC-UHFFFAOYSA-L
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Description

Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum is a coordination complex of platinumThe compound has a molecular formula of C6H14Cl2N2O2Pt and a molecular weight of 412.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum typically involves the reaction of platinum(II) chloride with ethyl 2,4-diaminobutanoate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-platinum complexes, while oxidation reactions can produce platinum(IV) complexes .

Scientific Research Applications

Chemistry

In chemistry, Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum is used as a precursor for synthesizing other platinum complexes. It is also studied for its catalytic properties in various chemical reactions .

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential as an anticancer agent. Platinum-based compounds are known for their ability to bind to DNA and inhibit cell division, making them effective in cancer treatment .

Industry

In industry, Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum is used in the development of advanced materials, including catalysts and electronic components .

Mechanism of Action

The mechanism of action of Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum involves its interaction with biological molecules, particularly DNA. The platinum center binds to the nitrogen atoms of the DNA bases, forming cross-links that disrupt the DNA structure and inhibit replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro(ethyl 2,4-diaminobutanoate-N,N’)platinum is unique due to its specific ligand structure, which can influence its reactivity and biological activity. Compared to other platinum-based compounds, it may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research .

Properties

CAS No.

75345-76-5

Molecular Formula

C6H12Cl2N2O2Pt

Molecular Weight

410.16 g/mol

IUPAC Name

(4-azanidyl-1-ethoxy-1-oxobutan-2-yl)azanide;dichloroplatinum(2+)

InChI

InChI=1S/C6H12N2O2.2ClH.Pt/c1-2-10-6(9)5(8)3-4-7;;;/h5,7-8H,2-4H2,1H3;2*1H;/q-2;;;+4/p-2

InChI Key

XRZOUDRJWSLGMC-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)C(CC[NH-])[NH-].Cl[Pt+2]Cl

Origin of Product

United States

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